5-Hydrazinylpyrimidine dihydrochloride
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Overview
Description
5-Hydrazinylpyrimidine dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N4 and a molecular weight of 183.04 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinylpyrimidine dihydrochloride typically involves the reaction of pyrimidine derivatives with hydrazine hydrate. One common method includes the bromination of barbituric acid in the presence of acetic acid, followed by reaction with hydrazine hydrate to obtain 5-hydrazinylpyrimidine-2,4,6(1H,3H,5H)-trione . This intermediate can then be converted to this compound through further reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinylpyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrazine hydrate, bromine, and acetic acid . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from reactions involving this compound include various pyrimidine derivatives, which can be further utilized in the synthesis of more complex compounds .
Scientific Research Applications
5-Hydrazinylpyrimidine dihydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Hydrazinylpyrimidine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Hydrazinylpyrimidine dihydrochloride include:
2-Hydrazinylpyrimidine: Another pyrimidine derivative with similar chemical properties.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit various biological activities.
Uniqueness
This compound is unique due to its specific hydrazine substitution on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
1803587-72-5 |
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Molecular Formula |
C4H7ClN4 |
Molecular Weight |
146.58 g/mol |
IUPAC Name |
pyrimidin-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H6N4.ClH/c5-8-4-1-6-3-7-2-4;/h1-3,8H,5H2;1H |
InChI Key |
FIEABXNKRWQPBW-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=N1)NN.Cl.Cl |
Canonical SMILES |
C1=C(C=NC=N1)NN.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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